(+)-Hannokinol

Description

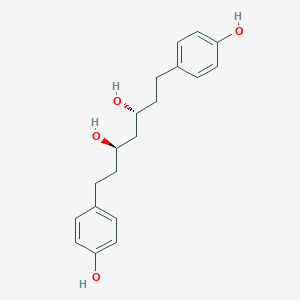

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVIQGVWSNEONZ-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Hannokinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and reported biological activities of (+)-Hannokinol, a linear diarylheptanoid. The information is compiled from spectroscopic data, synthetic protocols, and biological assay methodologies.

Core Structure and Stereochemistry

This compound is a naturally occurring diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx[1]. It is characterized by two aromatic rings linked by a seven-carbon aliphatic chain featuring a 1,3-diol moiety[1].

IUPAC Name: (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol

Chemical Formula: C₁₉H₂₄O₄

Molecular Weight: 316.4 g/mol

The absolute stereochemistry of the two chiral centers at positions C-3 and C-5 has been determined as (3R, 5R). This configuration is crucial for its biological activity.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its synthetic intermediates.

Table 1: Spectroscopic Data for a Synthetic Precursor of this compound (1,3-diol 4)

| Data Type | Parameters |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.11 (d, J = 8.4 Hz, 4H), 6.83 (d, J = 8.6 Hz, 4H), 3.97 (dd, J = 8.4, 5.1 Hz, 2H), 3.78 (s, 6H), 2.71 (ddd, J = 15.0, 9.7, 5.7 Hz, 2H), 2.61 (ddd, J = 13.8, 9.5, 6.5 Hz, 2H), 2.12 (s, 2H), 1.83 (ddd, J = 14.3, 8.7, 5.6 Hz, 2H), 1.80 (d, J = 5.7 Hz, 2H), 1.73 (dddd, J = 13.9, 10.4, 6.5, 4.6 Hz, 2H), 1.66 (t, J = 5.6 Hz, 2H) |

| ¹³C NMR (151 MHz, CDCl₃) | δ 158.0, 134.0, 129.4, 114.1, 69.1, 55.4, 42.7, 39.4, 31.4 |

| IR (ATR, cm⁻¹) | 3374, 2939, 1612, 1511, 1300, 1244, 1176, 1033, 814, 514 |

| Specific Rotation | [α]²⁰D = +6.5 (c = 1.0, DCM) |

| HRMS (ESI, m/z) | [M + Na]⁺ calcd. for C₂₁H₂₈NaO₄: 367.1988; found: 367.1879 |

Note: Data is for a methoxy-protected precursor of this compound as reported in a formal synthesis. The characterization data are stated to be consistent with the literature for the diol intermediate.

Experimental Protocols

Formal Synthesis of this compound Intermediate

The following is a representative protocol for a key deprotection step in the formal synthesis of this compound, yielding a core intermediate.

Synthesis of 1,3-diol 4 (a precursor to this compound): A silyl-protected precursor is dissolved in THF (0.8 mL), and the solution is cooled to 0 °C. A prepared HF-pyridine solution is then transferred to the THF solution, and the reaction mixture is stirred at room temperature for 18 hours. Following the addition of an excess of methoxytrimethylsilane (7 mL) at 0 °C and dilution with toluene (10 mL), the volatile compounds are removed in vacuo. The residue is diluted with toluene (5 mL) again, and the procedure is repeated three times to remove all of the pyridine. The crude residue is purified by silica gel column chromatography (EA/CyHex = 2:5) to yield the 1,3-diol product.

Biological Assay Methodologies

Below are generalized protocols for assays relevant to the reported biological activities of diarylheptanoids.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in BV2 Microglial Cells

-

Seed BV2 microglial cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.

-

Pre-treat the cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and co-incubate for 24 hours.

-

Collect the cell culture supernatant and react it with Griess reagent in a 1:1 ratio.

-

Measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product of NO.

-

Calculate the amount of NO produced by comparing with a standard curve of sodium nitrite[4].

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add varying concentrations of the test compound.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the antioxidant[5].

Anticancer/Cytotoxicity: MTT Assay

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm. The intensity of the color is proportional to the number of viable cells[3][6].

Antiviral Activity: Plaque Reduction Assay

-

Seed host cells in a multi-well plate to form a confluent monolayer.

-

Infect the cells with a known amount of virus in the presence of varying concentrations of the test compound.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (days to weeks).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The antiviral activity is determined by the reduction in the number of plaques compared to the untreated virus control[1][7][8].

Proposed Mechanism of Action and Signaling Pathway

Diarylheptanoids are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. While the specific pathways affected by this compound have not been definitively elucidated, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary target for this class of compounds[2][3][6]. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

The workflow for elucidating the structure and potential activity of a natural product like this compound typically follows a standardized process.

Caption: General workflow for natural product drug discovery.

References

- 1. A Formal Synthesis of this compound Using a Chiral Horner–Wittig Reagent [mdpi.com]

- 2. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hinokinin, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (+)-Hannokinol in Alpinia blepharocalyx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Hannokinol, a diarylheptanoid isolated from the medicinal plant Alpinia blepharocalyx, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon established knowledge of diarylheptanoid and curcuminoid biosynthesis in related Zingiberaceae species. While direct enzymatic and quantitative data from Alpinia blepharocalyx remains to be fully elucidated, this document provides a comprehensive theoretical framework, detailed experimental protocols for pathway investigation, and a foundation for future research in this area.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] They are prominently found in the Zingiberaceae family, which includes medicinally important plants such as turmeric (Curcuma longa) and ginger (Zingiber officinale).[2][3] this compound is a linear diarylheptanoid isolated from Alpinia blepharocalyx, a plant used in traditional medicine. The biosynthesis of these compounds is of significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[4]

This guide outlines the proposed biosynthetic route to this compound, commencing from the general phenylpropanoid pathway and proceeding through the action of specialized type III polyketide synthases and modifying enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Stage 1: Formation of Cinnamic Acid Derivatives via the Phenylpropanoid Pathway. This well-established pathway converts L-phenylalanine into activated hydroxycinnamoyl-CoA esters.

-

Stage 2: Assembly of the Diarylheptanoid Backbone by Type III Polyketide Synthases. A molecule of a p-coumaroyl-CoA derivative and a molecule of a feruloyl-CoA derivative are condensed with a malonyl-CoA extender unit to form the characteristic C6-C7-C6 scaffold.

-

Stage 3: Post-PKS Modification. The polyketide intermediate undergoes a series of reductions and methylations to yield the final structure of this compound.

Visualization of the Proposed Pathway

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Intermediates

The biosynthesis of this compound is hypothesized to involve the following key enzymes and intermediates.

| Enzyme | Abbreviation | Function | Putative Substrate(s) | Putative Product(s) |

| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA |

| Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase | HCT | Transfer of p-coumaroyl group | p-Coumaroyl-CoA, Shikimate | p-Coumaroyl-shikimate |

| p-Coumaroyl shikimate 3'-hydroxylase | C3'H | Hydroxylation of p-coumaroyl-shikimate | p-Coumaroyl-shikimate | Caffeoyl-shikimate |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylation of caffeoyl-CoA | Caffeoyl-CoA, SAM | Feruloyl-CoA |

| Diketide-CoA Synthase | DCS | Polyketide chain elongation | p-Coumaroyl-CoA, Malonyl-CoA | Diketide-CoA Intermediate |

| Curcuminoid Synthase | CURS | Diarylheptanoid backbone formation | Diketide-CoA, Feruloyl-CoA | Heptaketide Intermediate |

| Ketoreductase 1 & 2 | KR1, KR2 | Reduction of keto groups | Heptaketide Intermediate | Reduced Intermediates |

| O-methyltransferase | OMT | Methylation of hydroxyl group | Reduced Intermediate 2, SAM | This compound |

Note: The specific isoforms of these enzymes in Alpinia blepharocalyx have not yet been characterized. The proposed pathway is based on homology with enzymes from other Zingiberaceae species.

Quantitative Data Summary

As of the date of this publication, specific quantitative data for the biosynthesis of this compound in Alpinia blepharocalyx is not available in the peer-reviewed literature. The following table presents hypothetical data based on typical values observed for similar pathways in other plant species to serve as a reference for future experimental design.

| Parameter | Enzyme | Hypothetical Value | Reference/Note |

| Km (µM) | PAL | 50 - 200 | For L-Phenylalanine |

| C4H | 5 - 20 | For trans-Cinnamic acid | |

| 4CL | 10 - 100 | For p-Coumaric acid | |

| DCS | 20 - 150 | For p-Coumaroyl-CoA | |

| CURS | 15 - 100 | For Diketide-CoA | |

| kcat (s-1) | PAL | 1 - 10 | |

| 4CL | 0.5 - 5 | ||

| DCS/CURS | 0.1 - 2 | ||

| Metabolite Concentration (nmol/g FW) | p-Coumaric acid | 5 - 50 | Varies with tissue and conditions |

| Ferulic acid | 10 - 100 | Varies with tissue and conditions | |

| This compound | 1 - 20 | Varies with tissue and conditions |

Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only. Actual values must be determined experimentally for Alpinia blepharocalyx.

Experimental Protocols

The following protocols are generalized methods for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Plant Material Extraction and Metabolite Quantification

Objective: To extract and quantify this compound and its precursors from Alpinia blepharocalyx tissues.

Methodology:

-

Tissue Homogenization: Fresh plant tissue (e.g., rhizomes, leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent, such as methanol or ethanol, often with sonication to improve efficiency.[5][6]

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure.

-

Sample Preparation: The dried extract is redissolved in a known volume of solvent for analysis.

-

Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is used for the separation and quantification of target compounds.[7][8] A standard curve of purified this compound is used for absolute quantification.

Caption: Metabolite extraction and quantification workflow.

Enzyme Assays

Objective: To measure the activity of key biosynthetic enzymes.

Principle: This assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.[9]

Protocol:

-

Crude Enzyme Extraction: Plant tissue is homogenized in an extraction buffer (e.g., sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol). The homogenate is centrifuged, and the supernatant is used as the crude enzyme extract.

-

Assay Mixture: The reaction mixture contains the enzyme extract and L-phenylalanine in the extraction buffer.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).

-

Measurement: The absorbance of the mixture is read at 290 nm. The amount of trans-cinnamic acid formed is calculated using its molar extinction coefficient.

Principle: This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid by monitoring the increase in absorbance at 333 nm.[10]

Protocol:

-

Crude Enzyme Extraction: Similar to the PAL assay.

-

Assay Mixture: The reaction mixture contains the enzyme extract, p-coumaric acid, ATP, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT).

-

Measurement: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 333 nm is monitored continuously using a spectrophotometer.

Principle: This assay typically involves incubating a recombinant or purified PKS enzyme with its substrates (a hydroxycinnamoyl-CoA and malonyl-CoA) and analyzing the products by HPLC or LC-MS.[11]

Protocol:

-

Recombinant Enzyme Expression and Purification: The candidate PKS gene is cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The recombinant protein is then purified.

-

Assay Mixture: The reaction mixture contains the purified enzyme, a starter-CoA (e.g., p-coumaroyl-CoA or feruloyl-CoA), [14C]-malonyl-CoA, and a suitable buffer.

-

Incubation and Extraction: The reaction is incubated, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The products are analyzed by thin-layer chromatography (TLC) and autoradiography, or by HPLC with a radioactivity detector or LC-MS.

Caption: General workflow for enzyme assays.

Conclusion

The biosynthesis of this compound in Alpinia blepharocalyx is a complex process that likely follows the general principles of diarylheptanoid formation established in other members of the Zingiberaceae family. This guide provides a robust theoretical framework for this pathway, from the initial steps of the phenylpropanoid pathway to the final modifications of the polyketide backbone. While further research is needed to identify and characterize the specific enzymes involved and to quantify the metabolic flux in A. blepharocalyx, the proposed pathway and the provided experimental protocols offer a solid foundation for future investigations. A deeper understanding of this biosynthetic route will be instrumental in unlocking the full therapeutic potential of this compound and enabling its sustainable production.

References

- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]

- 2. Type III polyketide synthase repertoire in Zingiberaceae: computational insights into the sequence, structure and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Genome-wide characterization of PAL, C4H, and 4CL genes regulating the phenylpropanoid pathway in Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional characterization of key polyketide synthases by integrated metabolome and transcriptome analysis on curcuminoid biosynthesis in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Landscape of (+)-Hannokinol: A Technical Guide for Researchers

An In-depth Examination of the Biological Actions of a Promising Diarylheptanoid

Introduction

(+)-Hannokinol, a naturally occurring linear diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx, has emerged as a compound of significant interest to the scientific and drug development communities. Belonging to a class of compounds characterized by two aromatic rings linked by a seven-carbon chain, this compound has demonstrated a spectrum of potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in various biological systems, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are a cornerstone of its therapeutic potential. The primary mechanism elucidated to date involves the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.

Inhibition of Nitric Oxide Production

This compound has been shown to significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2] Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation, and their overactivation can lead to neuronal damage. The inhibition of NO production in these cells suggests a potential neuroprotective role for this compound.

While the precise IC50 value for this compound's inhibition of NO production in BV2 microglia has not been explicitly detailed in the readily available literature, studies on a methanolic extract of Amomum tsao-ko, from which this compound was isolated, demonstrated that all thirteen isolated compounds, including this compound, significantly inhibited LPS-induced nitric oxide production at concentrations ranging from 1 µM to 100 µM.[2]

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound

| Biological Activity | Cell Line | Method | IC50/EC50/Activity Range | Reference |

| Inhibition of Nitric Oxide Production | BV2 Microglia | Griess Assay | 1 µM - 100 µM (Significant Inhibition) | [2] |

Experimental Protocol: Nitric Oxide Inhibition Assay in BV2 Microglia

The following is a generalized protocol for assessing the inhibitory effect of a compound on nitric oxide production in LPS-stimulated BV2 microglial cells, based on standard methodologies.

1. Cell Culture and Seeding:

-

BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are pre-incubated with the compound for 1-2 hours.

3. Stimulation:

-

Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

4. Incubation:

-

The plates are incubated for 24 hours at 37°C.

5. Measurement of Nitric Oxide (Griess Assay):

-

After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well and incubated for another 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

6. Data Analysis:

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Diagram 1: Experimental Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on nitric oxide production.

Signaling Pathway: Inhibition of LPS-induced Nitric Oxide Production

The overproduction of nitric oxide in response to LPS is primarily mediated by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to the upregulation of inducible nitric oxide synthase (iNOS). While direct evidence for this compound's effect on this pathway is still emerging, it is plausible that its inhibitory action on NO production involves the modulation of NF-κB and/or the direct inhibition of iNOS activity.

Diagram 2: Postulated Anti-inflammatory Signaling Pathway of this compound

Caption: Postulated mechanism of this compound in the NF-κB signaling pathway.

Anticancer Activity

While extensive research on the anticancer properties of the related compound honokiol exists, specific quantitative data for this compound is limited. However, initial screenings have indicated its potential as an antiproliferative agent.

Cytotoxicity in Melanoma Cells

A commercially available source of this compound reports an IC50 value of > 10 µM in B16-4A5 melanoma cells, suggesting some level of cytotoxic activity, although the specific endpoint of this assay (e.g., cell viability, proliferation) is not specified.

Table 2: Quantitative Data on the Anticancer Activity of this compound

| Biological Activity | Cell Line | Method | IC50 Value | Reference |

| Cytotoxicity | B16-4A5 Melanoma | Not Specified | > 10 µM | Commercial Supplier Data |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

-

B16-4A5 melanoma cells are cultured and seeded into 96-well plates as described in the nitric oxide inhibition assay protocol.

2. Compound Treatment:

-

Cells are treated with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization:

-

The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader.

6. Data Analysis:

-

Cell viability is calculated as a percentage of the vehicle-treated control.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Further Research and Future Directions

The current body of research on this compound provides a promising foundation for its development as a therapeutic agent. However, several key areas require further investigation to fully elucidate its mechanism of action and therapeutic potential.

-

Quantitative Bioactivity: Rigorous determination of IC50 and EC50 values for a wider range of biological activities, including inhibition of specific inflammatory mediators (e.g., prostaglandins, cytokines), various cancer cell lines, and different viral strains, is crucial.

-

Target Identification: Elucidating the direct molecular targets of this compound is essential for a comprehensive understanding of its mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and in silico modeling.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammation, cancer, and viral infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will help to identify the key structural features responsible for its activity and could lead to the development of more potent and selective derivatives.

Conclusion

This compound is a natural product with demonstrated anti-inflammatory activity and potential anticancer properties. Its ability to inhibit nitric oxide production in microglial cells highlights its therapeutic potential for neuroinflammatory disorders. While the current understanding of its mechanism of action is still developing, this technical guide consolidates the available data and provides a framework for future research. The detailed experimental protocols and pathway visualizations presented herein are intended to facilitate further investigation into this promising diarylheptanoid, with the ultimate goal of translating its therapeutic potential into clinical applications.

References

Preliminary In Vitro Biological Activities of (+)-Hannokinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hannokinol is a naturally occurring linear diarylheptanoid isolated from the seeds of Alpinia blepharocalyx.[1] Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Preliminary in vitro studies on compounds structurally related to this compound, isolated from the same plant source, suggest a range of promising therapeutic properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the currently available data on the preliminary in vitro biological activities of this compound and its closely related analogues. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Antiproliferative Activity

Quantitative Data for Related Diarylheptanoids

The following table summarizes the 50% effective dose (ED50) values for several diarylheptanoids from Alpinia blepharocalyx against human fibrosarcoma (HT-1080) and murine colon carcinoma (colon 26-L5) cell lines. This data provides a strong indication of the potential antiproliferative efficacy of this compound.

| Compound | Cell Line | ED50 (µM) |

| Calyxin B | HT-1080 | 0.69[2] |

| Epicalyxin F | Colon 26-L5 | 0.89[2] |

| Calyxin K | HT-1080 | < 5-Fluorouracil |

| Epicalyxin I | HT-1080 | < 5-Fluorouracil |

| Epicalyxin K | HT-1080 | < 5-Fluorouracil |

| 6-hydroxycalyxin F | HT-1080 | < 5-Fluorouracil |

| Blepharocalyxin B | HT-1080 | < 5-Fluorouracil |

Note: The antiproliferative activity of several compounds was reported to be more potent than the clinically used anticancer drug 5-fluorouracil, though specific ED50 values were not provided in the abstract.[2]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of diarylheptanoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HT-1080, colon 26-L5) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). A positive control, such as 5-fluorouracil, is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow: Antiproliferative Assay

Anti-inflammatory Activity

The anti-inflammatory potential of diarylheptanoids from Alpinia blepharocalyx has been investigated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. While specific data for this compound is not available, related compounds have demonstrated significant inhibitory activity.

Quantitative Data for Related Compounds

The following table presents the IC50 values for the inhibition of NO production by compounds isolated from the rhizomes of Alpinia blepharocalyx.

| Compound | IC50 (µM) for NO Inhibition |

| 4-hydroxy-2-methoxyphenoxy-β-D-{3''-O-[4-hydroxy-3'-methoxy (benzoate)]}-glucopyranoside | 7.66 - 14.06[3][4] |

| Desmethoxyyangonin | 7.66 - 14.06[3][4] |

| Trans-resveratrol | 7.66 - 14.06[3][4] |

| Zerumbone | 7.66 - 14.06[3][4] |

| Bisdemethoxycurcumin | 7.66 - 14.06[3][4] |

| Demethoxycurcumin | 7.66 - 14.06[3][4] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the supernatant of cell cultures. Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The inhibitory effect of a test compound on NO production is quantified using the Griess reagent.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

Absorbance Measurement: The mixture is incubated for 10-15 minutes at room temperature, and the absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Inhibition of NO Production

Antioxidant Activity

The antioxidant properties of this compound have been suggested, in line with the known activities of other diarylheptanoids and phenolic compounds. However, specific quantitative data from common antioxidant assays such as DPPH, ABTS, and FRAP for this compound are not available in the reviewed literature.

Experimental Protocols for Antioxidant Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

A solution of DPPH in methanol is prepared.

-

The test compound is added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form.

Methodology:

-

The ABTS radical cation is pre-generated by mixing ABTS solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance at 734 nm.

-

The test compound is added to the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

-

The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

The test compound is added to the FRAP reagent.

-

The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

-

The absorbance of the blue-colored product is measured at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change to that of a standard, typically FeSO₄ or Trolox.

Antioxidant Assay Workflow

Potential Neuroprotective and Antiviral Activities

The broader class of diarylheptanoids has been associated with neuroprotective and antiviral effects. However, specific in vitro studies and quantitative data for this compound in these areas are currently lacking in the available literature. Further research is warranted to explore these potential activities.

Conclusion

This compound, a diarylheptanoid from Alpinia blepharocalyx, belongs to a class of compounds with demonstrated in vitro biological activities. While direct quantitative data for this compound is limited, studies on closely related diarylheptanoids from the same source provide strong evidence for its potential as an antiproliferative and anti-inflammatory agent. This technical guide summarizes the available data and provides standardized protocols to facilitate further investigation into the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative data for this compound in a range of in vitro assays and elucidating its precise mechanisms of action and signaling pathways.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of (+)-Hannokinol

Disclaimer: As of late 2025, publicly available research specifically detailing the molecular therapeutic targets of (+)-Hannokinol is limited. This guide summarizes the existing findings for this compound and provides a comprehensive overview of the therapeutic targets of the structurally similar and well-researched compound, honokiol. The information presented on honokiol should be considered as a potential guide for future research into the mechanisms of this compound, not as a direct representation of its activity.

Introduction to this compound

This compound is a naturally occurring lignan that has garnered interest for its potential therapeutic properties. It has been reported to possess anti-inflammatory, antioxidant, anticancer, and antiviral activities.[1] Despite these promising biological effects, the specific molecular pathways and protein targets that this compound modulates remain largely uninvestigated.

Established Therapeutic Target of this compound

The most definitive therapeutic effect reported for this compound is its ability to inhibit the production of nitric oxide (NO).

Studies have shown that this compound can significantly inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells.[2] This effect was observed at concentrations ranging from 1 µM to 100 µM.[2] The inhibition of NO synthase (NOS) activity is a key target in the treatment of inflammatory conditions, particularly in neuroinflammation where excessive NO production can be neurotoxic.

Table 1: Quantitative Data on this compound Activity

| Biological Effect | Cell Line | Concentration Range | Reference |

| Inhibition of Nitric Oxide Production | BV2 microglia | 1 µM - 100 µM | [2] |

A common method to assess the inhibition of nitric oxide production is the Griess assay. The following is a generalized protocol based on standard laboratory practices:

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production. A control group without this compound treatment is also included.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Honokiol: A Structurally Related Compound with Well-Defined Therapeutic Targets

Honokiol, a structural isomer of magnolol and closely related to hannokinol, has been extensively studied, revealing a multitude of therapeutic targets and detailed mechanisms of action. The following sections provide an in-depth guide to the established targets of honokiol, which may serve as a valuable reference for future investigations into this compound.

Anti-inflammatory and Anticancer Targets of Honokiol

Honokiol's potent anti-inflammatory and anticancer activities are attributed to its ability to modulate several key signaling pathways involved in inflammation, cell proliferation, survival, and apoptosis.

A primary therapeutic target of honokiol is the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.[3][4]

-

Mechanism of Inhibition: Honokiol has been shown to block the activation of NF-κB by a variety of stimuli, including tumor necrosis factor (TNF).[3] It inhibits the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action prevents the translocation of the active p65 subunit of NF-κB to the nucleus.[5][6] Furthermore, honokiol can suppress the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα.[7]

Table 2: Quantitative Data on Honokiol's NF-κB Inhibition

| Cell Line | Stimulus | Honokiol Concentration | Effect | Reference |

| Macrophage RAW 264.7 | LPS | 2.5-10 µM | Inhibition of NO generation (IC50 = 9.8 µM) | [6] |

| Various Cancer Cell Lines | TNF-α | Not specified | Blocked NF-κB activation | [7] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection: A human cancer cell line (e.g., HeLa) is transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.

-

Treatment: Transfected cells are pre-treated with various concentrations of honokiol for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Lysis and Luciferase Assay: After an incubation period (e.g., 6-8 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The inhibitory effect of honokiol on NF-κB transcriptional activity is determined by the reduction in luciferase expression compared to the TNF-α-stimulated control.

References

- 1. mdpi.com [mdpi.com]

- 2. Hannokinol | CAS:79120-40-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

The Structure-Activity Relationship of (+)-Hannokinol: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Natural Product Scaffold

(+)-Hannokinol, a naturally occurring diarylheptanoid, has garnered significant attention within the scientific community due to its diverse and potent biological activities. Isolated from various plant sources, this compound has demonstrated promising anti-inflammatory, antioxidant, anticancer, and antiviral properties. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design and development of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the current understanding of the SAR of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Structure and Biological Activities

This compound is characterized by a C7-heptane chain linking two phenyl rings. The specific stereochemistry and substitution patterns on both the aliphatic chain and the aromatic rings are crucial determinants of its biological activity. The core structure of this compound serves as a versatile scaffold for chemical modification, offering numerous avenues for optimizing its pharmacological profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for this compound and its analogs across various biological assays. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of this compound Analogs (IC50, µM)

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Diarylheptanoid Analog 1 | T47D (Breast Cancer) | 0.09 | [1] |

| Diarylheptanoid Analog 2 | T47D (Breast Cancer) | 0.64 | [1] |

| Diarylheptanoid Analog 3 | T47D (Breast Cancer) | 0.67 | [1] |

| Diarylheptanoid Analog 4 | T47D (Breast Cancer) | 0.99 | [1] |

| Honokiol | SKOV3 (Ovarian Cancer) | 48.71 ± 11.31 | [2] |

| Honokiol | Caov-3 (Ovarian Cancer) | 46.42 ± 5.37 | [2] |

| Diarylheptanoids (DAH) | HepG2 (Liver Cancer) | 24.86 | [3] |

Table 2: Anti-Inflammatory Activity of this compound Analogs (IC50, µM)

| Compound/Analog | Assay | IC50 (µM) | Reference |

| Hexahydrocurcumin | COX-2 derived PGE2 formation | 0.7 | [4] |

| Diarylheptanoid 1 | LPS-induced NO production | 7.99 | [5] |

| Alnuside A | LPS-induced NO production | 8.08 | [5] |

Table 3: Antioxidant Activity of this compound Analogs

| Compound/Analog | Assay | Activity/IC50 | Reference |

| Diarylheptanoid 1 | DPPH Scavenging | Potent | [6] |

| Diarylheptanoid 2 | DPPH Scavenging | Potent | [6] |

| Yakuchinone A | DPPH Scavenging | Potent | [6] |

| Cyclic Diarylheptanoids | DPPH Scavenging | Significant | [7] |

Table 4: Antiviral Activity of this compound Analogs (IC50, µg/mL)

| Compound/Analog | Virus | IC50 (µg/mL) | Reference |

| Diarylheptanoid 1 | Respiratory Syncytial Virus (RSV) | Moderately active | [8] |

| Diarylheptanoid 2 | Poliovirus | Active | [8] |

| Diarylheptanoid 3 | Measles Virus | Active | [8] |

| Diarylheptanoid 4 | Herpes Simplex Virus Type 1 (HSV-1) | Active | [8] |

| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one | Influenza A/PR/8/34 (H1N1) | Lower than cytotoxic concentration | [9] |

| (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone | Influenza A/PR/8/34 (H1N1) | Lower than cytotoxic concentration | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are summaries of key experimental protocols frequently employed in the evaluation of this compound and its analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the antioxidant activity of compounds.

Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare various concentrations of the test compound.

-

Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in virus infectivity by a compound.

Protocol:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

Infect the cells with a known amount of virus in the presence of various concentrations of the test compound.

-

After an incubation period to allow for viral adsorption, the inoculum is removed.

-

The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).

-

After a further incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in the presence of the compound is compared to the number in the untreated control to determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for target identification and the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Diarylheptanoids have been shown to inhibit the activation of NF-κB, thereby exerting their anti-inflammatory and pro-apoptotic effects.

Caption: Inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some diarylheptanoids have been shown to modulate MAPK signaling.

Caption: Modulation of the MAPK signaling pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. Diarylheptanoids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Induction of apoptosis by this compound.

Conclusion and Future Directions

The available data strongly suggest that the diarylheptanoid scaffold, exemplified by this compound, is a valuable starting point for the development of new therapeutic agents. Key structural features that appear to influence activity include the nature and position of substituents on the phenyl rings and the oxidation state and stereochemistry of the heptane chain.

Future research should focus on a more systematic SAR study of this compound, involving the synthesis and biological evaluation of a focused library of analogs. This will allow for a more precise definition of the pharmacophore and facilitate the optimization of potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful clinical translation. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of anticancer drug candidate quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic Journey of (+)-Hannokinol: A Technical Guide

Abstract

(+)-Hannokinol, a linear diarylheptanoid, has garnered significant interest in the scientific community since its initial discovery. This technical guide provides a comprehensive overview of the history, discovery, and synthetic approaches towards this natural product. It details the initial isolation and characterization, and subsequent total syntheses. Furthermore, this document outlines the known biological activities of this compound, offering insights into its potential as a therapeutic agent. Experimental protocols for key synthetic steps and a summary of its biological data are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring diarylheptanoid characterized by a seven-carbon aliphatic chain linking two aromatic rings, featuring a 1,3-diol moiety.[1] First isolated in 1995, this compound has been the subject of various synthetic efforts and biological investigations due to its array of promising physiological effects. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for the scientific community.

Discovery and Characterization

This compound was first isolated in 1995 from the seeds of Alpinia blepharocalyx.[1] Later, in 2002, it was also extracted from the rhizomes of Tacca chantrieri, a plant used in traditional Chinese medicine for treating conditions such as gastric ulcers, enteritis, and hepatitis.[1] Structurally, it is a member of the diarylheptanoid class of natural products. It has been hypothesized that this compound may serve as a biosynthetic precursor to other natural products, such as taccachanfurans.[1]

Synthetic Approaches

The first total syntheses of this compound were independently reported in 2015 by the research groups of Yadav and Babu.[1] These initial routes, while groundbreaking, have been followed by other innovative synthetic strategies.

The First Total Syntheses (Yadav and Babu, 2015)

Both Yadav and Babu and their respective coworkers developed similar strategies for the total synthesis of this compound.[1]

-

Yadav's Approach : This synthesis utilized a key intermediate which was accessed from a known aldehyde via Keck-Maruoka allylation, followed by Upjohn dihydroxylation and oxidative cleavage. An aldol addition, oxidation, and TBS removal led to a tetrahydropyran intermediate. Selective hydrogenation and subsequent deprotection afforded this compound.[1]

-

Babu's Approach : Babu and his team also started from a similar aldehyde, which was prepared via Brown's asymmetric allylation, followed by Upjohn dihydroxylation and oxidative cleavage. A key step in their route was a diethylzinc-mediated diastereoselective alkynylation. Hydrogenation and deprotection of the resulting intermediate yielded this compound.[1]

Formal Synthesis Using a Chiral Horner-Wittig Reagent

A more recent approach reported a concise and efficient formal synthesis of this compound. A key feature of this strategy is the use of a chiral Horner-Wittig reagent to introduce the 1,3-diol motif.[1][2]

Biological Activities

This compound has been identified to possess a variety of potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects.[1] These properties make it an interesting candidate for further investigation in drug discovery programs.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of this compound and its intermediates, based on published literature.

Fischer Esterification for Methyl Ester Synthesis

To a solution of 2-(4-(benzyloxy)phenyl)acetic acid (5.00 g, 20.6 mmol) in methanol (65 mL), concentrated sulfuric acid (1.33 mL) was added. The reaction mixture was heated under reflux at 65 °C for 3 hours. After cooling to room temperature, the mixture was concentrated in vacuo, dissolved in ethyl acetate, dried over sodium sulfate, filtered, and concentrated again to yield the methyl ester product.[1]

DIBAL-H Reduction to Primary Alcohol

A solution of the methyl ester in a suitable solvent is cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) is then added dropwise. The reaction is stirred for a specified time before being quenched with a suitable reagent. Standard workup and purification yield the primary alcohol.

IBX Oxidation to Aldehyde

The primary alcohol is dissolved in acetonitrile. 2-Iodoxybenzoic acid (IBX) is added, and the mixture is heated to 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up and purified to afford the corresponding aldehyde.[1]

Horner-Wittig Reaction

A chiral Horner-Wittig reagent is utilized to introduce the chiral 1,3-diol motif. The aldehyde is reacted with the phosphonate ylide, generated by treating the Horner-Wittig reagent with a base such as n-butyllithium, at low temperature. The reaction is stirred for several hours before quenching and purification.[1]

Data Presentation

Table 1: Summary of Synthetic Intermediates and Yields

| Step | Reaction | Reagents | Product | Yield (%) | Reference |

| 1 | Fischer Esterification | H₂SO₄, MeOH | Methyl 2-(4-(benzyloxy)phenyl)acetate | 97 | [1] |

| 2 | DIBAL-H Reduction | DIBAL-H | 2-(4-(benzyloxy)phenyl)ethan-1-ol | 98 | [1] |

| 3 | IBX Oxidation | IBX, MeCN | 2-(4-(benzyloxy)phenyl)acetaldehyde | 93 | [1] |

Visualizations

Caption: A simplified workflow for the synthesis of a key aldehyde intermediate for this compound.

Caption: Reported biological activities of this compound.

Conclusion

This compound continues to be a molecule of significant interest due to its intriguing structure and diverse biological activities. The development of various synthetic routes has not only made this natural product more accessible for further study but has also showcased the ingenuity of modern synthetic organic chemistry. Future research will likely focus on elucidating the specific molecular targets and mechanisms of action responsible for its biological effects, which could pave the way for the development of new therapeutic agents.

References

An In-depth Technical Guide to (+)-Hannokinol and its Known Natural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Hannokinol, a linear diarylheptanoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, its known natural analogs, their sources, and their biological effects, with a focus on quantitative data and experimental methodologies. Detailed information on the anti-inflammatory, antioxidant, anticancer, and antiviral properties of these compounds is presented. Furthermore, this guide elucidates the known signaling pathways modulated by these diarylheptanoids and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of natural products.

Introduction

This compound is a naturally occurring linear diarylheptanoid characterized by two aromatic rings linked by a seven-carbon aliphatic chain containing a 1,3-diol moiety. First isolated in 1995 from the seeds of Alpinia blepharocalyx, it has since been identified in other botanical sources, including the rhizomes of Tacca chantrieri. The traditional use of these plants in Chinese medicine for treating ailments such as gastric ulcers, enteritis, and hepatitis has prompted further investigation into their bioactive constituents.

Research has revealed that this compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects. Its compelling biological profile and potential as a natural building block for the synthesis of other complex molecules have made it a subject of interest for both synthetic and medicinal chemists. This guide aims to consolidate the current knowledge on this compound and its naturally occurring analogs, providing a detailed resource for further research and development.

Natural Analogs of this compound

Several natural analogs of this compound, primarily other diarylheptanoids, have been isolated from the same or related plant species. These compounds often share a similar core structure but differ in their substitution patterns and saturation levels of the heptane chain.

Table 1: Known Natural Analogs of this compound

| Compound Name | Natural Source(s) | Key Structural Features | Reference(s) |

| MESO-Hannokinol | Amomum tsao-ko | Stereoisomer of this compound | |

| Hannokinin | Amomum tsao-ko | Bicyclic nonane derivative | |

| Honokiol | Magnolia officinalis | Biphenolic neolignan | |

| Magnolol | Magnolia officinalis | Isomer of Honokiol | |

| Other Diarylheptanoids | Alpinia blepharocalyx, Tacca chantrieri, Zingiber officinale | Varied hydroxylation, methoxylation, and saturation patterns on the diarylheptanoid scaffold |

Quantitative Biological Data

The biological activities of this compound and its analogs have been quantified in various in vitro assays. The following tables summarize the available quantitative data for their anti-inflammatory and cytotoxic effects.

Table 2: Anti-inflammatory Activity of this compound and Analogs

| Compound | Assay | Cell Line | IC50 / Activity | Reference(s) |

| This compound | Nitric Oxide (NO) Production Inhibition | BV2 microglia | Significant inhibition at 1-100 µM | |

| MESO-Hannokinol | Nitric Oxide (NO) Production Inhibition | BV2 microglia | Significant inhibition at 1-100 µM | |

| Honokiol | Nitric Oxide (NO) Production Inhibition | Murine Macrophages | Inhibition of LPS-induced NO expression | |

| Diarylheptanoids (from Tacca chantrieri) | Anti-inflammatory Activity | BV-2 microglia | Active at 1 and 10 µM |

Table 3: Cytotoxic Activity of this compound Analogs

| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |

| Honokiol | SKOV3 (Ovarian Cancer) | 48.71 ± 11.31 | |

| Honokiol | Caov-3 (Ovarian Cancer) | 46.42 ± 5.37 | |

| Diarylheptanoids (from Zingiber officinale) | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | |

| Hinokinin | P-388, HT-29, B16F10, HeLa, MK-1 | < 4 µg/mL (considered active) | |

| Sanjuanolide | PC-3 (Prostate Cancer) | 11 ± 4 | |

| Sanjuanolide | DU 145 (Prostate Cancer) | 7 ± 3 |

Signaling Pathways

The biological activities of diarylheptanoids like this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. Based on studies of structurally related compounds such as Honokiol, the NF-κB and MAPK pathways are significant targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Honokiol has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages, thereby reducing the expression of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Honokiol has been demonstrated to inhibit the LPS-induced phosphorylation of key MAPK members (ERK1/2, JNK1/2, and p38), contributing to its anti-inflammatory effects.

Caption: Modulation of the MAPK signaling cascade by this compound and its analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate at 37°C for 4 hours in a CO₂ incubator.

-

Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

-

Incubate at 37°C for 4 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Anti-inflammatory Activity (Nitric Oxide Assay - Griess Test)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

-

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, the absorbance of which can be measured spectrophotometrically.

-

Protocol:

-

Seed BV2 microglial cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

Conclusion

This compound and its natural analogs represent a promising class of diarylheptanoids with a wide range of biological activities. Their demonstrated anti-inflammatory, cytotoxic, and antioxidant properties, coupled with their modulation of key signaling pathways such as NF-κB and MAPK, underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of these compounds. Future studies should focus on elucidating the precise mechanisms of action, conducting in vivo efficacy studies, and exploring the structure-activity relationships to design and synthesize even more potent and selective analogs.

Methodological & Application

Total Synthesis Protocols for (+)-Hannokinol: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Hannokinol is a naturally occurring linear diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. The structural core of this compound features a seven-carbon aliphatic chain connecting two aromatic rings, with a characteristic 1,3-diol moiety. Its intriguing biological profile and potential as a synthon for other natural products have made it a compelling target for total synthesis. This document provides detailed application notes on the total synthesis of this compound, focusing on the key strategies and experimental protocols developed to date.

Synthetic Strategies

The first total syntheses of this compound were independently reported in 2015 by the research groups of Yadav and Babu, who pursued similar synthetic routes. More recently, a formal synthesis was developed, offering an alternative approach to a key intermediate.

Yadav's Total Synthesis (2015)

Yadav and coworkers' strategy hinges on the construction of a key tetrahydropyran intermediate which is then converted to this compound. The synthesis commences from a known aldehyde and proceeds through a sequence of stereoselective reactions to establish the desired stereocenters.

Babu's Total Synthesis (2015)

Contemporaneously, Babu's group reported a convergent synthesis of this compound. A key feature of their approach is a diastereoselective alkynylation to construct the carbon skeleton.

Formal Synthesis via Horner-Wittig Reaction

A more recent approach describes a formal synthesis of this compound by intercepting an intermediate from Yadav's synthesis. This strategy utilizes a chiral Horner-Wittig reagent to introduce the 1,3-diol motif with high stereocontrol.

Data Presentation

Table 1: Comparison of Key Steps and Yields in the Total Synthesis of this compound

| Step | Yadav's Synthesis (2015) | Babu's Synthesis (2015) | Formal Synthesis (Horner-Wittig) |

| Starting Material | Known Aldehyde (2a) | Aldehyde (2b) | 4-Methoxyphenylacetic acid |

| Key Stereocenter Induction | Keck-Maruoka Allylation | Brown's Asymmetric Allylation | Chiral Horner-Wittig Reagent |

| Key C-C Bond Formation | Aldol Addition | Diethylzinc-mediated Alkynylation | Horner-Wittig Reaction / Heck Coupling |

| Overall Yield | 16% (from aldehyde 2a) | 50% (from aldehyde 2b) | Not reported for full sequence |

| Number of Steps | 8 (from aldehyde 2a) | 6 (from aldehyde 2b) | 8 (to intermediate 4) |

Experimental Protocols

Protocol 1: Formal Synthesis of Intermediate 4 via Horner-Wittig Reaction

This protocol outlines the synthesis of a key intermediate in Yadav's total synthesis, as achieved through a formal synthesis approach.

1. Synthesis of Aldehyde 11

-

Reaction: Esterification of 4-methoxyphenylacetic acid followed by DIBAL-H reduction.

-

Procedure:

-

To a solution of 4-methoxyphenylacetic acid (1.0 equiv) in methanol, add a catalytic amount of sulfuric acid and reflux.

-

After completion, concentrate the reaction mixture and extract with an organic solvent. Dry and concentrate to yield the methyl ester.

-

Dissolve the methyl ester in anhydrous THF and cool to -78 °C.

-

Add DIBAL-H (1.0 M in toluene, 2.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully at 0 °C with a suitable reagent (e.g., Rochelle's salt solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography to afford aldehyde 11 .

-

-

Yield: 89% over two steps.

2. Horner-Wittig Reaction to form β-Hydroxy-ketone 22

-

Reaction: Reaction of aldehyde 11 with a chiral Horner-Wittig reagent.

-

Procedure:

-

To a solution of the chiral Horner-Wittig reagent 7 (readily prepared from 2-deoxy-D-ribose) in an appropriate anhydrous solvent, add a suitable base (e.g., KHMDS) at low temperature.

-

Add a solution of aldehyde 11 (1.0 equiv) to the reaction mixture.

-

Stir at low temperature until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-